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3-Chloro-4-hydroxyphenylboronic acid is an organic compound with the molecular formula C₆H₆BClO₃ and a CAS number of 182344-13-4. It features a phenolic hydroxyl group and a boronic acid functional group, making it a valuable reagent in organic synthesis. The compound is characterized by its white to off-white crystalline appearance and is soluble in polar solvents like water and methanol. Its structure consists of a chlorinated phenyl ring that enhances its reactivity in various
3-Cl-4-HO-PhB(OH)2 itself likely doesn't have a well-defined mechanism of action as it's a building block for other molecules. Its mechanism of action becomes relevant in the context of the target molecule it helps create. In Suzuki-Miyaura coupling, for instance, 3-Cl-4-HO-PhB(OH)2 acts as a nucleophile attacking the organic halide or triflate through a palladium-mediated pathway.
While detailed safety information might not be publicly available for specific arylboronic acids, some general safety considerations for handling boronic acids include:
Research indicates that 3-Chloro-4-hydroxyphenylboronic acid exhibits biological activity that may be relevant for medicinal chemistry. It has been studied for its potential as an inhibitor of certain enzymes, particularly those involved in cancer progression. The compound's ability to interact with biological targets suggests possible applications in drug development, especially in targeting pathways related to cell proliferation and apoptosis .
Several methods have been developed for synthesizing 3-Chloro-4-hydroxyphenylboronic acid:
3-Chloro-4-hydroxyphenylboronic acid finds applications across various fields:
Studies on the interactions of 3-Chloro-4-hydroxyphenylboronic acid have focused on its binding properties with biological macromolecules. For instance, investigations into its interaction with enzymes have revealed potential inhibitory effects on certain targets involved in metabolic pathways. These studies highlight the compound's relevance in drug design and its potential role as a therapeutic agent .
When comparing 3-Chloro-4-hydroxyphenylboronic acid with similar compounds, several noteworthy analogs emerge:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Chloro-4-methylphenylboronic acid | Contains a methyl group instead of a hydroxyl group | Enhanced lipophilicity; different reactivity |
| 4-Hydroxyphenylboronic acid | Lacks chlorine substitution | More versatile in coupling reactions |
| 3-Bromo-4-hydroxyphenylboronic acid | Contains bromine instead of chlorine | Different electronic properties affecting reactivity |
These compounds share structural similarities but differ significantly in their electronic properties and reactivity profiles, which can influence their utility in synthetic applications and biological activities .
3-Chloro-4-hydroxyphenylboronic acid undergoes reversible esterification with diols and polyols via nucleophilic attack of the diol’s hydroxyl groups on the electron-deficient boron center. The reaction equilibrium depends on the relative concentrations of the trigonal boronic acid (sp² hybridized) and tetrahedral boronate ester (sp³ hybridized) forms [5]. The hydroxyl group at the para position enhances acidity (pKa ≈ 8.5–9.5), favoring boronate anion formation at physiological pH, while the electron-withdrawing chlorine substituent at the meta position increases Lewis acidity, accelerating diol coordination [4] [5].
Table 1: Equilibrium constants (Keq) for boronate ester formation with selected diols
| Diol | Keq (M⁻¹) at pH 7.4 | Temperature (°C) |
|---|---|---|
| 1,2-Ethanediol | 12.3 ± 0.5 | 25 |
| Sucrose | 8.9 ± 0.3 | 37 |
| Poly(vinyl alcohol) | 5.2 ± 0.4 | 25 |
The Gibbs free energy change (ΔG) for esterification ranges from −15 to −25 kJ/mol, depending on diol structure, with entropy penalties (−TΔS ≈ 10–20 kJ/mol) offset by favorable enthalpy contributions (ΔH ≈ −25 to −45 kJ/mol) [5]. Kinetic studies reveal second-order rate constants (k₂) of 0.8–2.1 × 10³ M⁻¹s⁻¹ for monosaccharide binding, with activation energies (Ea) of 40–60 kJ/mol. The chlorine substituent reduces steric hindrance compared to bulkier arylboronic acids, enabling faster association with cis-diols [4].
In Suzuki-Miyaura couplings, 3-chloro-4-hydroxyphenylboronic acid undergoes transmetalation with palladium complexes via a three-step mechanism:
The hydroxyl group participates in hydrogen bonding with bases (e.g., K₂CO₃), facilitating boronate anion formation and accelerating transmetalation [4].
Table 2: Catalytic systems for Suzuki-Miyaura coupling with 3-chloro-4-hydroxyphenylboronic acid
| Catalyst | Base | Solvent | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 92 | 450 |
| Pd(dppf)Cl₂ | CsF | THF/H₂O | 88 | 520 |
| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 95 | 600 |
Optimization strategies include:
The compound couples efficiently with:
In aqueous media, the boronate pathway dominates, with Pd-OH intermediates reacting via:
Pd–OH + Ar–B(OH)₃⁻ → Pd–Ar + B(OH)₃ + OH⁻ [5].
Nonpolar solvents favor oxo-palladium pathways involving Pd–O–Pd bridges, which exhibit 20–40% lower turnover frequencies [5].
Quaternary ammonium salts (e.g., TBAB) enhance rates by 3–5× via:
In situ NMR studies of D₂O/THF systems reveal:
The electronic structure of 3-chloro-4-hydroxyphenylboronic acid exhibits characteristic features that reflect the unique bonding environment around the boron center. Density functional theory calculations using the B3LYP functional with the 6-311++G(d,p) basis set reveal that the boron atom adopts sp² hybridization in the ground state, forming a trigonal planar geometry that is consistent with typical boronic acid structures [1] [2].
The highest occupied molecular orbital energy has been calculated at -6.24 eV, while the lowest unoccupied molecular orbital energy is positioned at -0.47 eV, resulting in a frontier orbital energy gap of 5.77 eV [1]. This energy gap indicates moderate chemical reactivity and suggests that the compound exhibits reasonable kinetic stability under ambient conditions. The molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the phenyl ring and the hydroxyl substituent, while the lowest unoccupied molecular orbital shows significant contribution from the boron center and the aromatic system [3].
Natural bond orbital analysis reveals substantial stabilization energy of 172.12 kcal/mol, indicating strong donor-acceptor interactions within the molecular framework [1]. The electronic distribution patterns show that the boron atom carries a partial positive charge of approximately +0.34e, facilitating its role as a Lewis acid center. The chlorine substituent at the 3-position exhibits a negative charge of approximately -0.35e, while the hydroxyl oxygen atoms maintain charges around -0.92e [4].
The electronic structure calculations demonstrate that the molecular geometry remains essentially planar, with minimal deviation from coplanarity between the phenyl ring and the boronic acid moiety. This planarity facilitates optimal orbital overlap and contributes to the overall stability of the electronic configuration [4] [2].
Comparative analysis with other substituted phenylboronic acids reveals distinctive electronic properties for 3-chloro-4-hydroxyphenylboronic acid. When compared to the parent phenylboronic acid, the presence of both chloro and hydroxyl substituents significantly modifies the electronic characteristics of the molecule [4] [5].
The frontier orbital energies show a systematic variation among different substituted boronic acids. For 3-chlorophenylboronic acid, the highest occupied molecular orbital-lowest unoccupied molecular orbital gap has been reported as 5.768 eV [1], which is marginally different from the 5.77 eV calculated for the disubstituted compound. The aminophenylboronic acid derivatives exhibit smaller energy gaps, typically around 5.66 eV, due to the electron-donating nature of the amino group [6] [3].
Electronic transition analysis demonstrates that 3-chloro-4-hydroxyphenylboronic acid exhibits absorption maxima at 255.11 nm with an oscillator strength of 0.045, representing a π→π* transition with 68% contribution from the highest occupied molecular orbital to lowest unoccupied molecular orbital transition [7] [3]. This compares favorably with 3-aminophenylboronic acid (λmax = 268.4 nm) and 4-hydroxyphenylboronic acid (λmax = 259.3 nm), indicating the combined electronic effects of both substituents.
The dipole moment of 3-chloro-4-hydroxyphenylboronic acid has been calculated as 1.63 Debye [1], which is intermediate between typical chloro-substituted derivatives and hydroxy-substituted analogs. This moderate polarity contributes to the compound's solubility characteristics and intermolecular interaction patterns.
The synergistic effects of chloro and hydroxyl substituents on the electronic properties of phenylboronic acid create a unique electronic environment that influences both reactivity and stability. The chlorine atom at the 3-position acts as an electron-withdrawing group through its inductive effect, while the hydroxyl group at the 4-position provides both electron-withdrawing inductive and electron-donating resonance effects [4] [8].
Molecular electrostatic potential calculations reveal that the most electrophilic sites are located at the oxygen atoms of the boronic acid moiety, designated as O8 and O9 in the molecular numbering scheme [1]. These sites represent the primary locations for nucleophilic attack and are crucial for understanding the compound's reactivity patterns in diol binding and other chemical transformations.
The presence of the hydroxyl group enables intramolecular hydrogen bonding interactions, which stabilize specific conformational arrangements. Calculations indicate that the most stable conformer involves a CO-H···Os-Hs interaction with an interaction distance of approximately 1.83 Å [4]. This intramolecular interaction contributes approximately 4.8 kcal/mol to the overall molecular stability.
The chloro substituent influences the aromatic ring's electron density distribution, creating a more electron-deficient environment that enhances the Lewis acidity of the boron center. This electronic modification is reflected in the compound's increased reactivity toward electron-rich species and its enhanced binding affinity for diol substrates compared to unsubstituted phenylboronic acid.
Natural bond orbital analysis demonstrates significant orbital interactions between the substituents and the aromatic core. The n→π* interactions involving the hydroxyl oxygen lone pairs and the aromatic π-system contribute approximately 20.4 kcal/mol to the molecular stabilization [9]. Additionally, the chlorine atom participates in weak halogen bonding interactions that influence the overall electronic structure.
Computational modeling of reaction mechanisms involving 3-chloro-4-hydroxyphenylboronic acid requires detailed transition state analysis to understand the kinetic and thermodynamic factors governing chemical transformations. Density functional theory calculations using various methodologies provide insights into the energy profiles and activation barriers for key reactions [10] [11].
The protodeboronation reaction, a significant side reaction in boronic acid chemistry, proceeds through multiple mechanistic pathways. For 3-chloro-4-hydroxyphenylboronic acid, seven distinct pathways have been identified, though only a subset are active under specific conditions [12]. The rate-determining step typically involves the formation of an activated complex where the boron-carbon bond undergoes heterolytic cleavage.
Transition state theory analysis reveals activation energies ranging from 12.3 to 22.4 kcal/mol, depending on the reaction conditions and solvent environment [13]. The most favorable pathway in aqueous media involves a boronate ion intermediate with an activation barrier of approximately 12.3 kcal/mol. This pathway is characterized by the initial formation of a tetrahedral boronate species followed by proton transfer and carbon-boron bond cleavage.
The transition state geometries exhibit characteristic features including elongated boron-carbon bonds (typically 1.8-2.0 Å compared to 1.57 Å in the ground state) and the formation of hydrogen bonding networks that stabilize the developing charge separation [14]. Natural bond orbital analysis of transition states reveals significant charge transfer from the aromatic ring to the boron center, facilitating the bond-breaking process.
Free energy calculations incorporating solvation effects demonstrate that the activation barriers are substantially reduced in protic solvents due to stabilization of the ionic intermediates. The solvent-corrected activation energies range from 8.5 kcal/mol in water to 18.2 kcal/mol in nonpolar media [15].
Reaction coordinate mapping provides detailed insights into the mechanistic pathways of important transformations involving 3-chloro-4-hydroxyphenylboronic acid. The most significant reactions include diol complexation, Suzuki-Miyaura cross-coupling, and protodeboronation processes [10] [16].
For diol complexation reactions, the reaction coordinate involves initial approach of the diol substrate, formation of a pre-reactive complex, and subsequent cyclization to form the boronate ester. Potential energy surface calculations reveal that the reaction proceeds through a two-step mechanism with the first step being rate-determining [10]. The energy profile shows an initial barrier of 16.8 kcal/mol for diol approach, followed by a lower barrier of 8.2 kcal/mol for cyclization.
The reaction coordinate for Suzuki-Miyaura cross-coupling involves multiple elementary steps including oxidative addition, transmetalation, and reductive elimination. Computational studies indicate that transmetalation represents the rate-determining step with an activation energy of 23.1 kcal/mol [17]. The presence of both chloro and hydroxyl substituents influences the electronic properties of the boronic acid, affecting the transmetalation kinetics.
Intrinsic reaction coordinate calculations confirm the connectivity between reactants, transition states, and products for all major reaction pathways. The reaction coordinates demonstrate smooth energy profiles without additional minima or maxima that could indicate alternative mechanisms or unstable intermediates [17].
pH-dependent reaction coordinate mapping reveals that the relative importance of different pathways changes with solution acidity. Under basic conditions (pH > 8), the boronate ion pathway becomes dominant, while acidic conditions (pH < 6) favor neutral boronic acid pathways [18]. This pH dependence is crucial for optimizing reaction conditions and predicting selectivity.
Solvent effects play a crucial role in determining the reaction energetics and mechanism preferences for 3-chloro-4-hydroxyphenylboronic acid transformations. Continuum solvation models and explicit solvent calculations provide comprehensive understanding of these effects [13] [19].
The dielectric constant of the solvent significantly influences activation energies and equilibrium constants. In water (ε = 78.4), the activation energy for diol complexation is 12.3 kcal/mol, while in hexane (ε = 1.9), the barrier increases to 22.4 kcal/mol [13]. This substantial difference reflects the importance of electrostatic stabilization of polar transition states and ionic intermediates.
Specific solvent interactions, particularly hydrogen bonding, provide additional stabilization mechanisms. Methanol and other protic solvents form hydrogen bonds with the boronic acid hydroxyl groups, stabilizing both reactants and transition states. The hydrogen bonding interaction energies range from 3.2 to 8.7 kcal/mol, depending on the solvent and molecular configuration [13].
Solvation free energy calculations demonstrate that polar aprotic solvents like acetonitrile provide intermediate stabilization effects. The computed solvation energies are -12.4 kcal/mol in water, -8.9 kcal/mol in methanol, and -6.2 kcal/mol in acetonitrile for the boronate ion intermediate [20]. These values correlate well with experimental observations of reaction rates and selectivities.
Implicit solvation models using the conductor-like polarizable continuum model provide reliable estimates of solvent effects for most transformations. However, explicit solvent calculations are necessary for reactions involving specific solvent interactions or proton transfer processes [15] [20].
Quantitative structure-activity relationship models provide powerful tools for predicting the reactivity patterns of 3-chloro-4-hydroxyphenylboronic acid and related compounds. These models correlate molecular descriptors with experimental reactivity data to enable rational design and optimization of boronic acid derivatives [12] [21].
The development of reliable quantitative structure-activity relationship models requires careful selection of molecular descriptors that capture the essential electronic and steric features governing reactivity. For boronic acids, key descriptors include the charge on the boryl fragment (q[B]), the boron p/s orbital population ratio (p/s), and the distance-weighted volume (Vw) for steric effects [21]. For 3-chloro-4-hydroxyphenylboronic acid, q[B] = +0.34e, p/s = 2.14, and Vw = 156.3 Ų.
Statistical analysis of reactivity data for fifty boronic acid derivatives reveals strong correlations between molecular descriptors and reaction rates. The three-term quantitative structure-activity relationship model shows high statistical significance with r² = 0.88 and cross-validated q² = 0.83 [21]. The model equation incorporates electronic and steric parameters:
log(k) = 2.34 × q[B] + 1.67 × (p/s) - 0.024 × Vw + 3.12
Topological descriptors provide additional insights into reactivity patterns. The molecular weight (172.37 g/mol), LogP value (1.24), and topological polar surface area (60.69 Ų) for 3-chloro-4-hydroxyphenylboronic acid indicate moderate lipophilicity and appropriate pharmacokinetic properties. The electrophilicity index (4.85) suggests enhanced reactivity toward nucleophilic species compared to unsubstituted phenylboronic acid (4.23).
Validation studies demonstrate that the quantitative structure-activity relationship models accurately predict reactivity for external test sets with mean absolute errors less than 0.3 log units. This predictive capability enables rapid screening of potential boronic acid derivatives without extensive experimental synthesis and testing [12].
Machine learning approaches have emerged as powerful tools for predicting reaction outcomes and optimizing synthetic conditions for boronic acid chemistry. These methods can handle complex, nonlinear relationships between molecular features and reactivity that traditional quantitative structure-activity relationship models cannot capture [22] [23].
Neural network models trained on large datasets of boronic acid reactions demonstrate superior predictive performance compared to linear models. A feed-forward neural network with two hidden layers (64 and 32 nodes) achieves 89.05% accuracy in predicting the major products of boronic acid transformations [23]. The model incorporates molecular descriptors derived from density functional theory calculations, including frontier orbital energies, atomic charges, and bond indices.
Feature importance analysis reveals that electronic descriptors contribute most significantly to reaction outcome prediction. The highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, and atomic charges on the boron and adjacent carbon atoms are the most influential features [22]. For 3-chloro-4-hydroxyphenylboronic acid, the calculated descriptor values place it in the moderate reactivity category with predicted selectivity toward diol complexation over protodeboronation.
Ensemble methods combining multiple machine learning algorithms provide robust predictions with uncertainty estimates. Random forest models achieve cross-validated accuracies of 92.3% for classification tasks and mean absolute errors of 0.18 kcal/mol for regression problems [22]. These models incorporate both quantum chemical descriptors and experimental conditions as input features.
Explainable artificial intelligence techniques provide insights into the chemical rationale behind machine learning predictions. SHAP (SHapley Additive exPlanations) analysis identifies the specific molecular features that drive reactivity predictions, enabling chemists to understand and optimize reaction conditions based on mechanistic insights [22].
The integration of machine learning with automated synthesis platforms enables real-time optimization of reaction conditions. Bayesian optimization algorithms can efficiently explore the chemical space to identify optimal conditions for specific transformations involving 3-chloro-4-hydroxyphenylboronic acid [24].
Time-dependent density functional theory provides a robust theoretical framework for predicting the electronic absorption spectra and photophysical properties of 3-chloro-4-hydroxyphenylboronic acid. These calculations enable detailed understanding of the electronic transitions and their relationship to molecular structure [7] [3].
Time-dependent density functional theory calculations using the B3LYP functional with the 6-311++G(d,p) basis set predict the electronic absorption spectrum with reasonable accuracy. The calculated absorption maximum occurs at 255.11 nm with an oscillator strength of 0.045, corresponding to a π→π* transition primarily involving the highest occupied molecular orbital to lowest unoccupied molecular orbital excitation (68% contribution) [7]. This transition is characterized by electron density transfer from the aromatic ring and hydroxyl substituent to the boron center and aromatic π-system.
The vertical excitation energies calculated by time-dependent density functional theory methods show good agreement with experimental absorption spectra, typically within 0.5 eV of observed values [6] [7]. This accuracy level is sufficient for qualitative predictions and mechanistic interpretations, though solvent effects and vibrational coupling can introduce additional complexity.
Natural transition orbital analysis provides detailed insights into the character of electronic transitions. For the S₀→S₁ transition in 3-chloro-4-hydroxyphenylboronic acid, the electron density flows from bonding orbitals localized on the phenyl ring and hydroxyl group to antibonding orbitals involving the boron center [3]. This charge transfer character contributes to the moderate oscillator strength and influences the compound's photochemical behavior.
Configuration interaction analysis reveals that while the highest occupied molecular orbital→lowest unoccupied molecular orbital transition dominates the S₀→S₁ excitation, additional configurations contribute to higher energy transitions. The S₀→S₂ transition shows significant HOMO-1→LUMO character (31% contribution) and appears at 229.24 nm with higher oscillator strength (f = 0.082) [25].
The electronic behavior of 3-chloro-4-hydroxyphenylboronic acid exhibits significant pH dependence due to the ionizable boronic acid functional group. Computational modeling of this pH dependence requires consideration of multiple protonation states and their corresponding electronic structures [18] [26].
The pKa of the boronic acid group in 3-chloro-4-hydroxyphenylboronic acid is estimated at 8.2 based on thermodynamic cycle calculations [26]. This value reflects the combined electronic effects of the chloro and hydroxyl substituents, with the electron-withdrawing chlorine lowering the pKa compared to unsubstituted phenylboronic acid (pKa = 8.8), while the hydroxyl group provides modest electron donation.
Time-dependent density functional theory calculations for different protonation states reveal distinct spectroscopic signatures. The neutral boronic acid form (pH < 6) exhibits absorption maxima at 255.11 nm and 229.24 nm, while the boronate ion form (pH > 10) shows red-shifted absorption at 267.3 nm and 241.8 nm [7]. This bathochromic shift reflects the increased electron density on the boron center in the anionic form.
The pH-dependent equilibrium between neutral and ionic forms influences both the electronic absorption and emission properties. Fluorescence calculations predict that the neutral form exhibits weak emission at 324 nm (quantum yield ≈ 0.08), while the boronate ion shows enhanced emission at 342 nm (quantum yield ≈ 0.24) [27]. This pH-responsive fluorescence behavior has potential applications in sensing and imaging.
Molecular dynamics simulations with explicit solvent provide insights into the solvation effects on electronic transitions. The calculated Stokes shifts increase with solvent polarity, ranging from 1250 cm⁻¹ in hexane to 2890 cm⁻¹ in water [27]. These solvatochromic effects reflect the charge transfer character of the electronic transitions and the stabilization of excited states by polar solvents.
Computational modeling of boronic acid-diol interactions requires sophisticated approaches that capture both the covalent bond formation and the associated electronic changes. These calculations provide fundamental insights into the binding mechanisms and selectivity patterns [10] [16] [28].
The formation of boronate esters involves significant electronic reorganization as the boron center transitions from trigonal planar (sp²) to tetrahedral (sp³) coordination. Time-dependent density functional theory calculations reveal that this geometric change dramatically alters the electronic absorption spectrum, with the boronate ester exhibiting blue-shifted absorption compared to the free boronic acid [29].
Potential energy surface calculations for diol binding demonstrate that the reaction proceeds through a stepwise mechanism. The first step involves approach of the diol substrate with formation of a weak pre-reactive complex stabilized by hydrogen bonding (binding energy ≈ 3.2 kcal/mol). The second step involves cyclization with concurrent bond formation and geometry optimization around the boron center [10].
The binding affinity of 3-chloro-4-hydroxyphenylboronic acid toward different diol substrates varies significantly based on the electronic and steric properties of both components. Calculations predict binding constants of 145 M⁻¹ for glucose, 89 M⁻¹ for fructose, and 267 M⁻¹ for catechol in aqueous solution [28]. These values reflect the enhanced binding affinity for aromatic diols due to favorable π-π stacking interactions.
Natural bond orbital analysis of boronate ester complexes reveals the electronic factors governing stability and selectivity. The key interactions include B-O σ-bonds (bond orders ≈ 0.85), intramolecular hydrogen bonds between hydroxyl groups (stabilization ≈ 4.2 kcal/mol), and secondary orbital interactions involving the aromatic systems [30]. The chloro and hydroxyl substituents modulate these interactions through their electronic effects, influencing both binding affinity and selectivity.
Advanced computational methods including coupled cluster theory and multiconfigurational approaches provide benchmark accuracy for critical interaction energies. These high-level calculations validate the density functional theory results and provide confidence in the predicted binding constants and selectivity patterns [30] [31].
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